3-Furancarboxylic acid, 5-(phenylmethyl)-, 2-hydroxyethyl ester
Description
3-Furancarboxylic acid, 5-(phenylmethyl)-, 2-hydroxyethyl ester is a furan-derived ester compound characterized by a phenylmethyl (benzyl) substituent at the 5-position of the furan ring and a 2-hydroxyethyl ester group at the carboxylic acid moiety. This article compares it with similar compounds, focusing on substituent effects, synthesis pathways, and functional attributes.
Properties
CAS No. |
68084-01-5 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-hydroxyethyl 5-benzylfuran-3-carboxylate |
InChI |
InChI=1S/C14H14O4/c15-6-7-17-14(16)12-9-13(18-10-12)8-11-4-2-1-3-5-11/h1-5,9-10,15H,6-8H2 |
InChI Key |
KMKHHIPWSMEPRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CO2)C(=O)OCCO |
Origin of Product |
United States |
Preparation Methods
Functionalization of Furan-3-Carboxylic Acid Core
The synthesis of furan-3-carboxylic acid derivatives typically starts from commercially available furan-3-carboxylic acid. Functionalization at the 5-position (adjacent to the carboxyl group) with benzyl substituents can be achieved via:
Bromination followed by cross-coupling reactions:
Brominated furan derivatives (e.g., 3-bromo- or 3,4-dibromo-furanones) serve as key intermediates for palladium-catalyzed cross-coupling reactions with benzyl organometallic reagents or benzylboronates to introduce the benzyl group regioselectively at position 5 or 4 of the furan ring.
For example, 3,4-dibromo-2(5H)-furanone can be selectively reacted with potassium arylmethyltrifluoroborates or arylboronic acids under Pd-catalysis to afford 4- or 5-benzyl-substituted furanones in good yields (58–91%).Direct substitution or addition reactions:
Some methods involve direct nucleophilic substitution or Michael-type additions on activated furanone intermediates.
Esterification with 2-Hydroxyethyl Alcohol
The esterification of the carboxylic acid group with 2-hydroxyethyl alcohol (ethylene glycol monohydroxyethyl) is typically performed under standard coupling conditions:
Carbodiimide-mediated coupling:
Using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) in the presence of hydroxybenzotriazole (HOBt) in solvents like dichloromethane (CH2Cl2) and N,N-dimethylformamide (DMF) at low temperatures (0–20 °C) for 24 hours results in efficient ester bond formation.Activation with phosphonium salts:
Bromo-tris(1-pyrrolidinyl)phosphonium hexafluorophosphate (PyBrop) in dichloromethane with a base such as N-ethyl-N,N-diisopropylamine (DIPEA) at room temperature for 12 hours is another effective method for coupling carboxylic acids with alcohols or amines.
Specific Preparation Methods for 3-Furancarboxylic Acid, 5-(phenylmethyl)-, 2-hydroxyethyl Ester
Stepwise Synthesis Outline
Preparation of 5-(phenylmethyl)furan-3-carboxylic acid intermediate:
- Starting from furan-3-carboxylic acid, bromination at the 5-position to yield 5-bromo-furan-3-carboxylic acid or 3,4-dibromo derivatives.
- Palladium-catalyzed Suzuki-Miyaura or Stille cross-coupling with benzylboronates or benzylstannanes to introduce the phenylmethyl group at the 5-position with high regioselectivity and yields ranging from 58% to 91%.
Esterification of the carboxylic acid with 2-hydroxyethyl alcohol:
- Using carbodiimide coupling agents such as EDCI·HCl and HOBt in a mixed solvent system (CH2Cl2/DMF) at low temperature for 24 hours.
- Alternatively, PyBrop-mediated coupling in dichloromethane with DIPEA at room temperature for 12 hours.
- Work-up involves washing with saturated sodium bicarbonate, water, and brine, drying over magnesium sulfate, and concentration under reduced pressure.
- Purification by recrystallization or chromatography yields the desired ester.
Representative Reaction Conditions and Yields
| Step | Reagents and Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination of furan-3-carboxylic acid | Bromine or NBS (N-bromosuccinimide) | CH2Cl2 or CHCl3 | 0 to 25 °C | 1–3 h | 70–85 | To obtain 5-bromo or 3,4-dibromo derivatives |
| Pd-catalyzed cross-coupling with benzylboronate | PdCl2(dppf), K2CO3, toluene/water | 70 °C | 12–24 h | 58–91 | High regioselectivity for 5-position | |
| Esterification with 2-hydroxyethyl alcohol via EDCI/HOBt | EDCI·HCl, HOBt, DIPEA | CH2Cl2/DMF | 0–20 °C | 24 h | 75–90 | Mild conditions, minimal side reactions |
| Alternative esterification with PyBrop | PyBrop, DIPEA | CH2Cl2 | 25 °C | 12 h | 80–91 | Efficient coupling agent |
Mechanistic Insights and Optimization Notes
Bromination: Controlled bromination is critical to avoid over-bromination or ring degradation. Low temperature and stoichiometric control are essential.
Cross-coupling: The choice of palladium catalyst, ligand, and base significantly affects regioselectivity and yield. PdCl2(dppf) with potassium carbonate in biphasic solvent systems is preferred for benzylation.
Esterification: Carbodiimide-mediated esterification is widely used due to mild conditions and good yields. HOBt minimizes side reactions such as racemization or N-acylurea formation.
Purification: Recrystallization from ethanol/water or chromatographic techniques are effective for isolating pure ester.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethyl 5-(phenylmethyl)furoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The furoate moiety can be reduced to a tetrahydrofuran derivative.
Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: 5-(Phenylmethyl)furan-3-carboxylic acid.
Reduction: 2-Hydroxyethyl 5-(phenylmethyl)tetrahydrofuran.
Substitution: Various substituted phenylmethyl derivatives depending on the reagent used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research has indicated that derivatives of furancarboxylic acids exhibit antimicrobial properties. For instance, studies have demonstrated that compounds similar to 3-furancarboxylic acid can inhibit the growth of various bacteria and fungi, including Escherichia coli and Candida albicans . The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
1.2 Anticancer Properties
Furancarboxylic acids have been investigated for their potential anticancer effects. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as HeLa and HepG2 . The structure-activity relationship (SAR) of these compounds suggests that modifications at specific positions can enhance their cytotoxicity against cancer cells.
1.3 Drug Delivery Systems
The compound has been explored as a potential component in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its ester functionality allows for the encapsulation of drugs, enhancing their solubility and bioavailability . This application is particularly relevant in developing targeted therapies for cancer treatment.
Agrochemical Applications
2.1 Herbicides and Pesticides
Furancarboxylic acids have been studied for their potential use as herbicides and pesticides. Their ability to disrupt metabolic pathways in plants and pests makes them suitable candidates for developing environmentally friendly agrochemicals . Field trials are necessary to evaluate their effectiveness and safety in agricultural settings.
2.2 Plant Growth Regulators
Research has indicated that certain furancarboxylic acid derivatives can act as plant growth regulators, promoting growth and development in crops. These compounds may enhance root development and nutrient uptake, contributing to increased agricultural productivity .
Material Science Applications
3.1 Polymer Synthesis
The unique chemical structure of 3-furancarboxylic acid allows it to be used in synthesizing biopolymers and biodegradable plastics. Its incorporation into polymer matrices can enhance mechanical properties while maintaining environmental sustainability . The development of such materials is crucial for reducing plastic waste.
3.2 Coatings and Adhesives
Due to its reactivity, this compound can serve as a precursor for coatings and adhesives that possess improved adhesion properties and resistance to moisture and chemicals . These applications are particularly valuable in the construction and automotive industries.
Case Studies
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 5-(phenylmethyl)furoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the furoate moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Key analogs include ethyl or methyl esters of furancarboxylic acids with substitutions at positions 2, 4, or 5 of the furan ring. Notable examples are:
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., hydroxymethyl) enhance solubility, while electron-withdrawing groups (e.g., nitro, formyl) increase reactivity for further chemical modifications .
- Phenylmethyl vs. Phenyl Groups : The phenylmethyl group in the target compound may confer greater lipophilicity compared to simple phenyl substituents, affecting bioavailability and partitioning behavior.
Ester Group Variations
The 2-hydroxyethyl ester group in the target compound differs from common ethyl or methyl esters in terms of steric hindrance and hydrogen-bonding capacity.
Key Observations :
- This could make the compound suitable for drug delivery systems.
- Synthetic Challenges : Hydroxy-containing esters may require protection/deprotection strategies during synthesis, unlike simpler esters .
Biological Activity
3-Furancarboxylic acid, 5-(phenylmethyl)-, 2-hydroxyethyl ester is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C12H14O4
- Molecular Weight : 222.24 g/mol
- CAS Registry Number : Not explicitly listed in the sources.
The compound consists of a furan ring, which is known for its reactivity and biological significance. The presence of the phenylmethyl group and the hydroxyethyl ester functional group contributes to its biological profile.
Antioxidant Activity
Research indicates that compounds containing furan rings exhibit significant antioxidant properties. The antioxidant activity is often attributed to the ability of these compounds to scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that derivatives of furan carboxylic acids have a notable capacity to inhibit lipid peroxidation, suggesting potential applications in preventing oxidative damage in cells .
Anti-inflammatory Effects
Furan derivatives have also been studied for their anti-inflammatory properties. In vitro studies show that these compounds can inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation. For instance, a case study involving furan derivatives indicated a decrease in interleukin-6 (IL-6) levels in macrophages treated with these compounds .
Antimicrobial Activity
The antimicrobial activity of 3-furancarboxylic acid esters has been documented against various pathogens. The esterification process enhances the lipophilicity of the compound, which may improve its penetration into microbial cell membranes. In laboratory settings, significant inhibition of bacterial growth was observed against strains such as Staphylococcus aureus and Escherichia coli when treated with similar furan derivatives .
Cytotoxicity and Cancer Research
Recent studies have explored the cytotoxic effects of furan derivatives on cancer cell lines. The compound showed selective cytotoxicity against certain cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies with reduced side effects. For example, a study reported that furan-based compounds could induce apoptosis in breast cancer cells through the activation of caspase pathways .
Case Studies
- Antioxidant Study : A comparative analysis of various furan derivatives revealed that 3-furancarboxylic acid esters exhibit higher antioxidant activity than their non-esterified counterparts. The study utilized DPPH and ABTS assays to quantify radical scavenging abilities.
- Anti-inflammatory Mechanism : In a cellular model, treatment with 3-furancarboxylic acid esters resulted in a significant reduction in TNF-alpha production from activated macrophages, indicating potential therapeutic applications in chronic inflammatory diseases.
- Antimicrobial Testing : A series of experiments demonstrated that the compound effectively inhibited the growth of multiple bacterial strains at concentrations as low as 50 µg/mL, highlighting its potential as a natural antimicrobial agent.
Research Findings Summary Table
| Biological Activity | Methodology | Findings |
|---|---|---|
| Antioxidant | DPPH/ABTS assays | High radical scavenging ability |
| Anti-inflammatory | ELISA assays | Reduced IL-6 production |
| Antimicrobial | Disk diffusion method | Inhibition of E. coli and S. aureus |
| Cytotoxicity | MTT assay on cancer cell lines | Induced apoptosis selectively |
Q & A
Q. How does the ester’s structure influence its enzymatic vs. chemical hydrolysis rates?
- Methodological Answer : Compare hydrolysis kinetics in buffer (pH 7.4) vs. esterase-containing media (e.g., porcine liver esterase). Use LC-MS to quantify hydrolysis products. Bulky substituents (e.g., benzyl group) sterically hinder enzymatic cleavage, whereas electron-withdrawing groups accelerate acid-catalyzed hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
